

2-Methoxy-6-methylbenzaldehyde chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

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An In-depth Technical Guide to the Chemical Properties of **2-Methoxy-6-methylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Methoxy-6-methylbenzaldehyde**, a substituted aromatic aldehyde. The information compiled herein is intended to support research, development, and drug discovery activities by providing key data on its identity, characteristics, safe handling, and synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Methoxy-6-methylbenzaldehyde** are summarized in the table below. This data is essential for its correct identification, handling, and use in experimental settings.

Property	Value	Reference
IUPAC Name	2-methoxy-6-methylbenzaldehyde	[1]
Synonyms	6-Methyl-o-anisaldehyde, Benzaldehyde, 2-methoxy-6-methyl-	[1][2]
CAS Number	54884-55-8	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][2]
Molecular Weight	150.17 g/mol	[1][2]
Physical Form	White to yellow liquid, semi-solid, or solid	[3]
Purity	97%	[3][4]
Storage Temperature	2-8°C under an inert atmosphere	[3]
InChI	InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3	[1][3]
InChIKey	QLUHWZADTAIBKK-UHFFFAOYSA-N	[1][3]
SMILES	CC1=C(C(=CC=C1)OC)C=O	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2-Methoxy-6-methylbenzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atom environment in the molecule. The structure of **2-Methoxy-6-methylbenzaldehyde** was confirmed by ¹H NMR.[5]

- ^1H NMR (300 MHz, CDCl_3): δ 2.60 (3H, s, $-\text{CH}_3$), 3.90 (3H, s, $-\text{OCH}_3$), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s, $-\text{CHO}$)[5]

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. While specific fragmentation data for **2-Methoxy-6-methylbenzaldehyde** is not readily available in the provided search results, GC-MS is listed as a relevant analytical technique.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The key expected absorptions for **2-Methoxy-6-methylbenzaldehyde** would include:

- Aldehyde C-H Stretch: Around 2880 & 2720 cm^{-1}
- C=O Carbonyl Stretch: Strong absorption around 1700 cm^{-1}
- Aromatic C=C Ring Stretch: In the 1600 - 1450 cm^{-1} region
- C-O-C Stretch (methoxy group): Strong absorptions around 1250 & 1050 cm^{-1}

Safety and Hazard Information

Understanding the hazards associated with **2-Methoxy-6-methylbenzaldehyde** is crucial for safe handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	GHS07	Warning	H312: Harmful in contact with skin
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Serious Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)	GHS07	Warning	H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	GHS07	Warning	H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[3]

Experimental Protocols

Synthesis of 2-Methoxy-6-methylbenzaldehyde

A general procedure for the synthesis of **2-methoxy-6-methylbenzaldehyde** from 1-methoxy-2,3-dimethylbenzene has been reported.[5]

Materials:

- 1-methoxy-2,3-dimethylbenzene
- Potassium peroxydisulfate

- Copper(II) sulfate pentahydrate
- Acetonitrile
- Water
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate

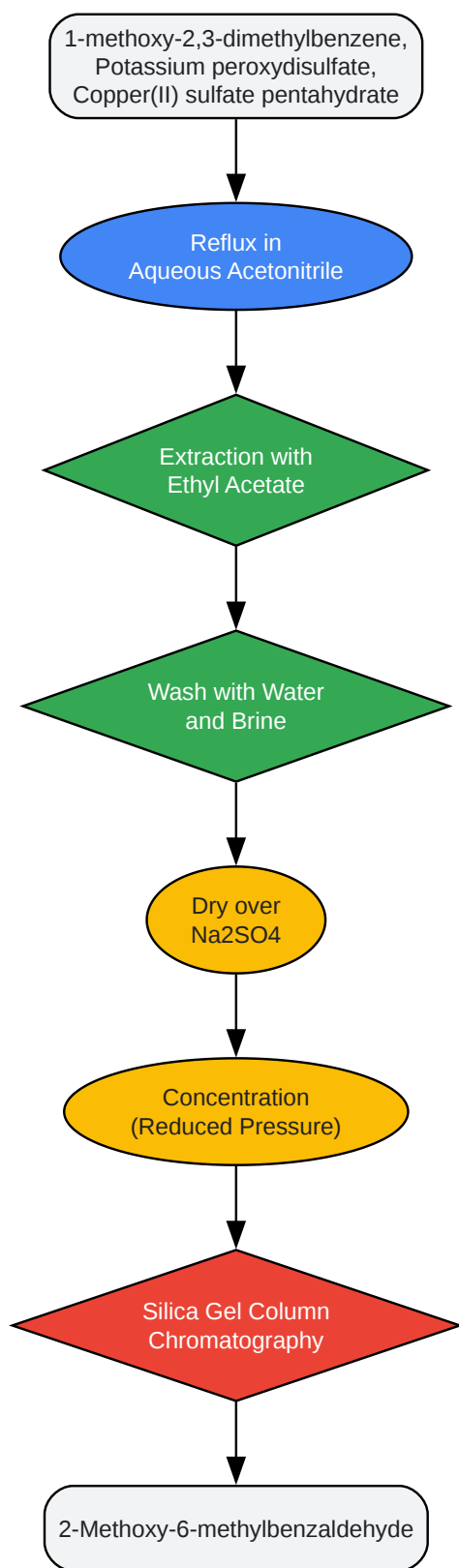
Procedure:

- Potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol) are added to a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v).^[5]
- The reaction mixture is stirred under reflux conditions for 15 minutes.^[5]
- The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.^[5]
- The organic layers are combined and washed twice with 100 mL of water and once with 100 mL of saturated saline.^[5]
- The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.^[5]
- The crude product is purified by silica gel column chromatography using a 4/96 (v/v) mixture of ethyl acetate/hexane as the eluent to afford pure **2-methoxy-6-methylbenzaldehyde**.^[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Methoxy-6-methylbenzaldehyde**.

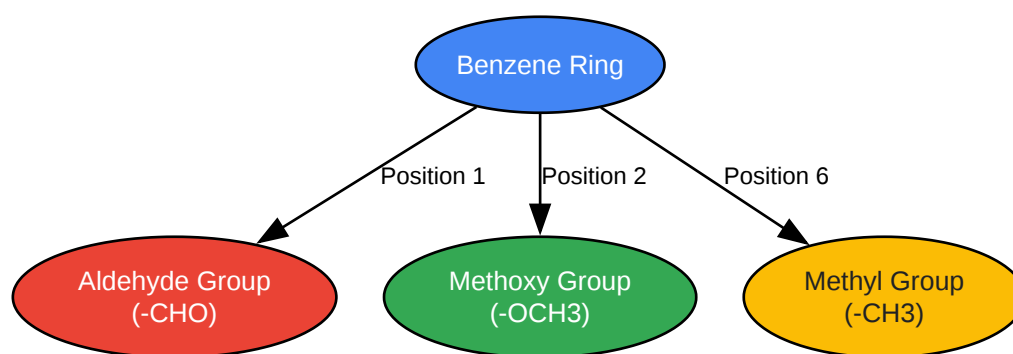


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Caption: General workflow for the synthesis and purification of **2-Methoxy-6-methylbenzaldehyde**.

Key Functional Group Relationships

This diagram shows the connectivity of the key functional groups in **2-Methoxy-6-methylbenzaldehyde**.



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Caption: Connectivity of functional groups in **2-Methoxy-6-methylbenzaldehyde**.

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